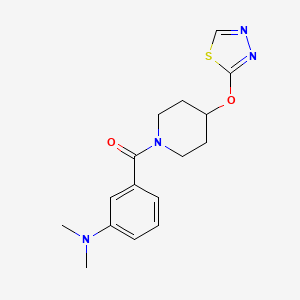

![molecular formula C20H18N2O B2381647 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole CAS No. 709000-02-2](/img/structure/B2381647.png)

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole” is a compound that has been synthesized and studied for its potential pharmacological activities . It is part of a class of compounds that have a 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one structure .

Synthesis Analysis

The synthesis of this compound involves the use of N-[2-(6-methoxy-2-naphthyl)propanoyloxysuccinimide, N-[2-(6-methoxy-2-naphthyl)propanoyl]thiosemicarbazide, and 3-[1-(6-methoxy-2-naphthyl)ethyl]-5-mercapto-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of “2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole” was elucidated using IR, 1H NMR, mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of naproxenoyl chloride with different amino compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole” were determined using various analytical techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis .

Scientific Research Applications

Antibacterial and Antifungal Agent

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and screened in vitro for their antibacterial and antifungal activities . Most of the compounds showed significant antibacterial and antifungal activities, reaching, in certain cases, the same level of antimicrobial activity as the standard antibacterial agent Ampicilline and antifungal agent Flucanazole .

Synthesis of New Derivatives

The compound has been used in the synthesis of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives . These derivatives have been efficiently synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies have revealed several matching pairs, providing valuable insights into the molecular mechanisms of action of these compounds .

Pharmaceutical Research

The compound is used in pharmaceutical research . It is a key ingredient in the synthesis of various pharmaceutical compounds .

Chemical Characterization

The compound has been characterized using various techniques such as IR, NMR, and mass spectrometry . These techniques provide valuable information about the structure and properties of the compound .

Development of Antimicrobial Therapy

The compound has been used in the development of new antimicrobial therapies . These therapies are designed to combat infectious diseases caused by bacteria and fungi, which remain a major worldwide health problem due to the rapid development of resistance to existing antimicrobial drugs .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial and antifungal activities . Therefore, it can be inferred that the compound might interact with proteins or enzymes that are crucial for the survival and proliferation of bacteria and fungi.

Mode of Action

Based on its potential antibacterial and antifungal activities, it can be hypothesized that the compound might interfere with the synthesis of essential components of the microbial cell, leading to inhibition of growth or cell death .

Biochemical Pathways

Given its potential antimicrobial properties, it might affect pathways related to cell wall synthesis, protein synthesis, or dna replication in bacteria and fungi .

Pharmacokinetics

The compound’s solubility in dmso, acetone, dichloromethane, and ethyl acetate, and its insolubility in water , suggest that it might have good permeability and could potentially be absorbed well in the body. The compound’s stability at room temperature and away from oxidizing agents might also influence its bioavailability.

Result of Action

Based on its potential antimicrobial properties, it can be inferred that the compound might lead to the inhibition of growth or death of bacteria and fungi .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of 2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole. The compound is stable at room temperature and should be stored in a cool, dark place away from oxidizing agents . Its solubility in various organic solvents and insolubility in water might also influence its action and efficacy in different environments.

properties

IUPAC Name |

2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-13(20-21-18-5-3-4-6-19(18)22-20)14-7-8-16-12-17(23-2)10-9-15(16)11-14/h3-13H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIAOOPLLRAFMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2381574.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)

![Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate](/img/structure/B2381578.png)

![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

![(4-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2381582.png)

![1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B2381583.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)

![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)